Lipophilicity (XLogP3) Optimization: Intermediate cLogP Balances Permeability and Solubility Compared to Dimethyl and α-Methyl Analogs
The target compound exhibits a computed XLogP3 of 3.1, which falls between the 3,5-dimethylpyrazole analog (XLogP3 = 2.8; CAS 957511-95-4) and the α-methyl branched analog (XLogP3 = 3.7; CAS 957492-85-2) [1]. The intermediate lipophilicity of 3.1 positions the compound within the optimal range for oral drug-likeness (Lipinski rule: XLogP ≤ 5), offering a balance of membrane permeability and aqueous solubility that is not simultaneously achieved by either comparator [2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 3,5-dimethyl analog (CAS 957511-95-4): XLogP3 = 2.8; α-methyl analog (CAS 957492-85-2): XLogP3 = 3.7 |
| Quantified Difference | +0.3 log units vs. dimethyl analog; −0.6 log units vs. α-methyl analog |
| Conditions | Computed by XLogP3 algorithm version 3.0, PubChem 2024.11.20 release |
Why This Matters
Lipophilicity dictates passive membrane permeability and non-specific protein binding; an XLogP3 of 3.1 avoids the suboptimal low range (<3) that may limit cellular uptake and the high range (>3.5) that increases promiscuous off-target binding risk.
- [1] PubChem Computed Properties for CID 16004437 (target), CID 8721993 (dimethyl analog), CID 15943491 (α-methyl analog). XLogP3-AA values. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
